3-Thiophenamine, 2-(1H-pyrrol-1-yl)-
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Overview
Description
2-(1H-pyrrol-1-yl)thiophen-3-amine is a heterocyclic compound that features both pyrrole and thiophene rings. This compound is of significant interest due to its unique structural properties, which make it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)thiophen-3-amine typically involves the heterocyclization of various substrates. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for 2-(1H-pyrrol-1-yl)thiophen-3-amine are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)thiophen-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(1H-pyrrol-1-yl)thiophen-3-amine may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.
Scientific Research Applications
2-(1H-pyrrol-1-yl)thiophen-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-1-yl)thiophen-3-amine involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(1H-pyrrol-1-yl)thiophen-3-amine can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties.
Pyrrole derivatives: These compounds share the pyrrole ring structure and are known for their biological activities.
Indole derivatives: These compounds contain a fused pyrrole and benzene ring and are known for their diverse biological activities.
The uniqueness of 2-(1H-pyrrol-1-yl)thiophen-3-amine lies in its combined pyrrole and thiophene rings, which confer unique chemical and biological properties.
Properties
CAS No. |
79257-10-6 |
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Molecular Formula |
C8H8N2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-pyrrol-1-ylthiophen-3-amine |
InChI |
InChI=1S/C8H8N2S/c9-7-3-6-11-8(7)10-4-1-2-5-10/h1-6H,9H2 |
InChI Key |
CRDPPCVDGLTVIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CS2)N |
Origin of Product |
United States |
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